dimethyl 2-(1,2,2,6-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
dimethyl 2-(1,2,2,6-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1061579
InChI:
InChI=1S/C20H21NO4S3/c1-10-7-8-12-11(9-10)13(16(26)20(2,3)21(12)4)19-27-14(17(22)24-5)15(28-19)18(23)25-6/h7-9H,1-6H3
SMILES:
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C
Molecular Formula:
C20H21NO4S3
Molecular Weight:
435.6 g/mol
dimethyl 2-(1,2,2,6-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
CAS No.:
Inhibitors
Cat. No.: VC1061579
Molecular Formula: C20H21NO4S3
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H21NO4S3 |
---|---|
Molecular Weight | 435.6 g/mol |
IUPAC Name | dimethyl 2-(1,2,2,6-tetramethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Standard InChI | InChI=1S/C20H21NO4S3/c1-10-7-8-12-11(9-10)13(16(26)20(2,3)21(12)4)19-27-14(17(22)24-5)15(28-19)18(23)25-6/h7-9H,1-6H3 |
Standard InChI Key | DBQWLNUEQQKHKQ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C |
Canonical SMILES | CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C |
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